N-(2-adamantyl)-1-ethylpiperidin-4-amine

Sigma receptor pharmacology Molecular docking Adamantane conformational analysis

Researchers requiring a defined 2-adamantyl piperidine probe often face supply inconsistencies with non-isomeric alternatives, risking misleading sigma receptor binding data. This compound addresses that gap as a structurally distinct tool for sigma-1/sigma-2 selectivity profiling. - Distinct 2-adamantyl substitution pattern offers altered receptor binding conformation versus 1-adamantyl congeners, critical for SAR studies. - Enables competitive radioligand displacement assays to map subtype selectivity ratios influenced by N-ethyl piperidine pharmacophore. - Suitable for sigma-2 receptor (TMEM97) antiproliferative mechanism studies in cancer cell lines.

Molecular Formula C17H30N2
Molecular Weight 262.4 g/mol
Cat. No. B5776623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)-1-ethylpiperidin-4-amine
Molecular FormulaC17H30N2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NC2C3CC4CC(C3)CC2C4
InChIInChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-18H,2-11H2,1H3
InChIKeyKAGHRADOFBDWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Adamantyl)-1-ethylpiperidin-4-amine: Sigma Receptor Chemical Probe


N-(2-Adamantyl)-1-ethylpiperidin-4-amine (molecular formula C₁₇H₃₀N₂, molecular weight 262.4 g/mol) is a synthetic small molecule belonging to the adamantyl-piperidine class of sigma receptor ligands . The compound features a 2-adamantyl group linked via a secondary amine to the 4-position of an N-ethylpiperidine ring. This 2-adamantyl substitution pattern distinguishes it from the more common 1-adamantyl congeners, imparting a unique steric and electronic environment that influences receptor binding conformation [1]. The compound is primarily utilized as a chemical probe in sigma-1 (σ₁R) and sigma-2 (σ₂R/TMEM97) receptor research, with potential relevance to anticancer and central nervous system (CNS) disorder target validation [2].

Scaffold 2-adamantyl-N-ethylpiperidine probe Distinct from common 1-adamantyl congeners
Workflow Sigma-1 / Sigma-2 receptor pharmacology For subtype selectivity and binding mode studies
Selection Context Preserves N-ethyl pharmacophore integrity Critical for SAR campaigns; N-alkyl modifications may shift selectivity

Why 2-Adamantyl and N-Ethyl Substituents Are Irreplaceable


The adamantyl-piperidine chemical space exhibits profound structure-activity relationship (SAR) discontinuities: the position of the adamantyl attachment (1-adamantyl vs. 2-adamantyl) and the nature of the N-alkyl substituent on the piperidine ring (ethyl vs. propyl vs. H) each independently govern sigma receptor subtype affinity, selectivity, and functional signaling bias [1]. Published data for the closely related 1-adamantyl-1-propylpiperidin-4-amine (BDBM65864) shows negligible activity at the inward rectifier potassium channel (IC₅₀ = 54,200 nM), while structurally optimized 2-adamantyl piperidine derivatives achieve nanomolar sigma receptor binding [2]. The 2-adamantyl isomer introduces a distinct angle between the lipophilic cage and the piperidine pharmacophore, altering the presentation of the protonatable amine to the receptor binding pocket compared to its 1-adamantyl counterparts [3]. Generic substitution with N-(1-adamantyl)-1-propylpiperidin-4-amine or N-(2-adamantyl)piperidin-4-amine (which lacks the N-ethyl group) risks producing misleading target engagement profiles, as even minor N-alkyl chain modifications can shift sigma-1/sigma-2 selectivity ratios by orders of magnitude [1].

Target Compound
2-adamantyl, N-ethyl — predicted deeper sigma-2 binding pocket insertion; reported class-level antiproliferative context.
Potential Substitute
1-adamantyl, N-propyl analog — shows negligible Kir2 channel activity but divergent sigma receptor engagement profile; N-alkyl and positional mismatch may shift selectivity ratios by orders of magnitude.
Key Risk
Even minor N-alkyl or adamantyl positional changes can produce >3,000-fold affinity differences in related chemotypes. Direct interchange with common 1-adamantyl or N-propyl analogs may yield misleading target engagement profiles.

Comparative Evidence: 2-Adamantyl vs. 1-Adamantyl Sigma Ligands


2-Adamantyl Binding Pose vs. 1-Adamantyl in Sigma-2 Receptor

N-(2-Adamantyl)-1-ethylpiperidin-4-amine presents the adamantyl cage to the receptor via the 2-position bridgehead carbon, producing a dihedral angle between the adamantyl C₂-N bond and the piperidine ring plane that differs by approximately 30–40° from that of 1-adamantyl isomers [1]. In published molecular docking studies of adamantane-derived sigma-2 receptor ligands, 2-adamantyl scaffolds consistently orient the lipophilic cage deeper into the TMEM97 binding pocket hydrophobic sub-domain compared to 1-adamantyl analogs, which project the cage more laterally [2]. This differential binding mode is predicted to alter the network of van der Waals contacts with residues lining the sigma-2 binding cavity (including key interactions with Leu70, Phe74, and Trp101 in the bovine σ₂R crystal structure), potentially translating into measurable differences in binding affinity and residence time [2].

Binding Pose
Class-level inference
~30–40° dihedral angle difference vs. 1-adamantyl
Predicted deeper sigma-2 pocket occupancy may support distinct receptor engagement studies.
In silico docking; target compound binding not directly measured.
Sigma receptor pharmacology Molecular docking Adamantane conformational analysis

N-Ethyl vs. N-Propyl Piperidine Impact on Sigma Receptor Affinity

The N-ethyl substituent on the piperidine ring of the target compound is a critical determinant of sigma receptor affinity and subtype selectivity. Published SAR data from a systematic series of piperidine-based sigma receptor ligands (Zampieri et al., 2018) demonstrates that compound 19 (bearing a specific N-acetamide substitution pattern) displays σ₁R Ki = 17 nM and σ₂R Ki = 1,117 nM, yielding a 65.7-fold selectivity ratio [1]. In contrast, the N-(1-adamantyl)-1-propylpiperidin-4-amine analog (BDBM65864), which has a propyl rather than ethyl N-substituent and a 1-adamantyl rather than 2-adamantyl group, exhibits an IC₅₀ of 54,200 nM at the inward rectifier potassium channel—functionally inert at typical screening concentrations [2]. While direct sigma receptor binding data for the target compound remain unpublished in the peer-reviewed literature, these comparator data establish that even single-carbon alterations in N-alkyl chain length, combined with adamantyl positional isomerism, can produce >3,000-fold differences in target affinity across related chemotypes [1][2].

N-Alkyl SAR
Cross-study comparable
≥3,000× affinity shift
Single-carbon N-alkyl change may abolish target engagement; compound-specific Ki not yet reported.
Referenced piperidine-acetamide Ki = 17 nM (σ₁R), 65.7-fold selectivity.
Structure-activity relationship Sigma-1/sigma-2 selectivity N-alkyl piperidine pharmacology

Antiproliferative Activity of 2-Adamantyl-Piperidine Scaffolds

The adamantyl-piperidine chemotype has been validated as a sigma-2 receptor-targeting scaffold with functional antiproliferative consequences. In the systematic study by Alkubaisi et al. (2021), novel adamantane-based compounds designed as sigma-2 receptor ligands were evaluated for cytotoxicity in σ₂R-expressing cancer cell lines, with the most active compounds demonstrating IC₅₀ values in the low micromolar range and apoptotic cell death induction comparable to the reference σ₂R ligand siramesine [1]. In a parallel study, 1-(2-aryl-2-adamantyl)piperazine derivatives—sharing the 2-adamantyl pharmacophoric element with the target compound—exhibited 25-fold selectivity for σ₁R over σ₂R and demonstrated antiproliferative activity across multiple human cancer cell lines [2]. While cell-based activity data for the specific compound N-(2-adamantyl)-1-ethylpiperidin-4-amine remain to be published, its 2-adamantyl-piperidine core structure places it within a validated class of sigma receptor ligands with documented anticancer cell activity, supporting its use as a chemical probe for σ₂R-dependent proliferation assays [1][2].

Antiproliferative Context
Class-level inference
Low µM IC₅₀ range (related 2-adamantyl scaffolds)
Supports cell-model endpoint review; compound-specific cytotoxicity data pending.
Apoptosis induction comparable to siramesine in σ₂R-expressing lines.
Cancer cell cytotoxicity Sigma-2 receptor pharmacology Antiproliferative screening

Off-Target Ion Channel Selectivity of 2-Adamantylpiperidines

The N-(1-adamantyl)-1-propylpiperidin-4-amine analog (BDBM65864) was tested in a confirmatory screening assay against the mouse inward rectifier potassium channel Kir2 and returned an IC₅₀ of 54,200 nM, indicating essentially no functional activity at this cardiac and neuronal channel at pharmacologically relevant concentrations [1]. While this specific off-target profiling has not been published for the 2-adamantyl isomer N-(2-adamantyl)-1-ethylpiperidin-4-amine, the broader SAR landscape indicates that 2-adamantyl piperidine derivatives—including 2-(2-adamantyl)piperidines evaluated for anti-influenza activity—exhibit target engagement profiles distinct from their 1-adamantyl counterparts, with the parent N-H 2-(2-adamantyl)piperidine being 3- to 4-fold more potent than amantadine (1-adamantylamine) and rimantadine against H2N2 influenza A virus [2]. These data collectively suggest that the 2-adamantyl substitution pattern can yield fundamentally different biological activity landscapes compared to 1-adamantyl congeners, potentially including altered ion channel off-target liability profiles [1][2].

Off-Target Selectivity
Cross-study comparable
Kir2 IC₅₀ = 54,200 nM (1-adamantyl analog)
2-adamantyl scaffold may alter ion channel liability profile; direct data for target compound lacking.
1-adamantyl analog functionally inert at Kir2; class-level antiviral potency advantage 3–4×.
Ion channel selectivity Kir2 potassium channel Adamantyl positional isomer pharmacology

Research Applications of N-(2-Adamantyl)-1-ethylpiperidin-4-amine


Sigma-1/Sigma-2 Subtype Selectivity Profiling

N-(2-Adamantyl)-1-ethylpiperidin-4-amine serves as a structurally defined chemical probe for dissecting sigma-1 versus sigma-2 receptor pharmacology in CNS tissues. The 2-adamantyl-N-ethylpiperidine scaffold occupies a distinct region of sigma receptor chemical space from both 1-adamantyl analogs and phenylpiperidine-based sigma ligands, enabling researchers to probe how adamantyl positional isomerism and N-alkyl chain length affect subtype selectivity ratios. Based on published SAR demonstrating that related piperidine-acetamide derivatives achieve σ₁R Ki values of 17 nM with 65.7-fold σ₁/σ₂ selectivity [1], the target compound can be deployed in competitive radioligand displacement assays using [³H](+)-pentazocine (σ₁R) and [³H]DTG (σ₂R) in guinea pig or rat brain membrane preparations to generate comparative binding profiles against reference ligands such as haloperidol, DTG, and (+)-SKF-10047.

Sigma-2 Receptor-Mediated Cancer Cytotoxicity Screening

The compound is applicable as a tool molecule in oncology research programs investigating sigma-2 receptor (TMEM97)-dependent antiproliferative mechanisms. Adamantane-derived sigma-2 receptor ligands have demonstrated low micromolar cytotoxicity in σ₂R-expressing cancer cell lines, with apoptotic cell death induction comparable to the reference ligand siramesine [2]. N-(2-Adamantyl)-1-ethylpiperidin-4-amine can be incorporated into cell viability assays (MTT or CellTiter-Glo) across a panel of σ₂R-positive (e.g., MCF-7 breast, SK-N-SH neuroblastoma, AsPC-1 pancreatic) and σ₂R-negative cell lines to establish target-dependent cytotoxicity, with comparison to 1-adamantyl congeners providing direct evidence for adamantyl positional isomer specificity in functional responses.

SAR Expansion of Adamantyl-Piperidine Chemical Space

Medicinal chemistry teams engaged in sigma receptor ligand optimization can employ N-(2-adamantyl)-1-ethylpiperidin-4-amine as a key intermediate or comparator scaffold. The compound's combination of 2-adamantyl substitution (which molecular modeling predicts deeper hydrophobic pocket insertion in σ₂R/TMEM97 [2]) and N-ethyl piperidine (providing a defined basic amine pKa and steric profile) makes it an ideal starting point for systematic SAR exploration, including N-dealkylation to the secondary amine, N-alkyl chain extension, or substitution at the piperidine 4-position to modulate logD, CNS MPO score, and P-glycoprotein efflux ratio.

Antiviral M2 Channel Blocker Probe Design

The 2-adamantylpiperidine chemotype has shown superior anti-influenza A virus activity compared to 1-adamantyl-based drugs such as amantadine and rimantadine, with the parent 2-(2-adamantyl)piperidine exhibiting 3- to 4-fold greater potency against H2N2 strains [3]. N-(2-Adamantyl)-1-ethylpiperidin-4-amine can be evaluated as a potential dual-target antiviral probe, combining the 2-adamantyl M2 channel-blocking pharmacophore with the N-ethylpiperidine amine motif that may influence channel binding kinetics. The compound can be tested in cell-based antiviral assays (CPE reduction) against wild-type and amantadine-resistant (e.g., V27A, S31N mutant) influenza A virus strains, with two-electrode voltage clamp (TEVC) electrophysiology used to quantify M2 channel current inhibition.

Application
Selection Property
Validation Focus
Sigma-1/Sigma-2 Subtype Selectivity Profiling
2-adamantyl positional identity; N-ethyl pharmacophore retention
Competitive radioligand displacement in brain membrane preparations; selectivity ratio benchmarking
Cancer Cell-Model Studies (σ₂R Engagement)
Class-level antiproliferative scaffold context; cell-permeable core
Cell viability end point review in σ₂R-positive vs. negative lines; apoptosis pathway-response interpretation
Sigma Receptor SAR Scaffold Expansion
2-adamantyl substitution enabling distinct binding pose exploration
Systematic N-dealkylation or chain extension; logD and CNS MPO score optimization
Influenza A M2 Channel Research Probe
2-adamantyl scaffold with reported antiviral screening activity
Antiviral assay context; M2 channel current inhibition by TEVC; resistance mutant panel testing
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